N-(2-Chloropyridin-3-YL)-2-[(2-cyanoethyl)(methyl)amino]acetamide
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Overview
Description
N-(2-Chloropyridin-3-YL)-2-[(2-cyanoethyl)(methyl)amino]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloropyridine ring, a cyanoethyl group, and a methylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloropyridin-3-YL)-2-[(2-cyanoethyl)(methyl)amino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloropyridine and 2-cyanoethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloropyridin-3-YL)-2-[(2-cyanoethyl)(methyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine ring can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Chloropyridin-3-YL)-2-[(2-cyanoethyl)(methyl)amino]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloropyridin-3-YL)-2-[(2-cyanoethyl)amino]acetamide: Lacks the methyl group on the amino moiety.
N-(2-Chloropyridin-3-YL)-2-[(2-cyanoethyl)(ethyl)amino]acetamide: Contains an ethyl group instead of a methyl group.
Uniqueness
N-(2-Chloropyridin-3-YL)-2-[(2-cyanoethyl)(methyl)amino]acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C11H13ClN4O |
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Molecular Weight |
252.70 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-[2-cyanoethyl(methyl)amino]acetamide |
InChI |
InChI=1S/C11H13ClN4O/c1-16(7-3-5-13)8-10(17)15-9-4-2-6-14-11(9)12/h2,4,6H,3,7-8H2,1H3,(H,15,17) |
InChI Key |
IOLWZKLXGNDVSO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)CC(=O)NC1=C(N=CC=C1)Cl |
Origin of Product |
United States |
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